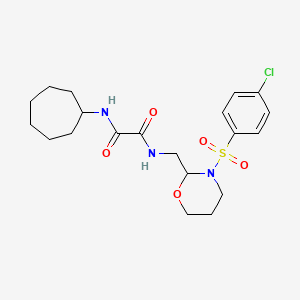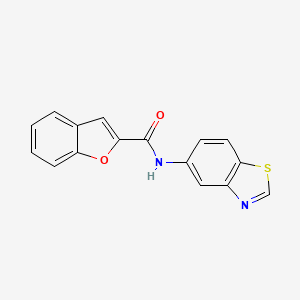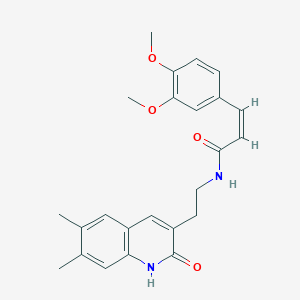
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-cycloheptyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-cycloheptyloxalamide is a useful research compound. Its molecular formula is C20H28ClN3O5S and its molecular weight is 457.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamides, have been reported to inhibitdihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell division .
Mode of Action
Sulfonamide derivatives, which this compound is, are known to inhibit dhfr . They do this by mimicking the natural substrate of the enzyme, dihydrofolate, and binding to the enzyme’s active site. This prevents the enzyme from carrying out its normal function, thus inhibiting DNA synthesis and cell division .
Biochemical Pathways
The compound likely affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . This would lead to a decrease in the production of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, DNA synthesis and cell division would be inhibited .
Pharmacokinetics
Similar compounds have been reported to be well absorbed, metabolized, and excreted . They are also able to cross the blood-brain barrier . These properties would likely contribute to the compound’s bioavailability.
Result of Action
The inhibition of DHFR and the subsequent decrease in DNA synthesis and cell division could potentially lead to the death of rapidly dividing cells, such as cancer cells . This could make the compound useful as an anticancer agent .
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cycloheptyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O5S/c21-15-8-10-17(11-9-15)30(27,28)24-12-5-13-29-18(24)14-22-19(25)20(26)23-16-6-3-1-2-4-7-16/h8-11,16,18H,1-7,12-14H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOZUULHPPTIMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)




![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2357529.png)
![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide](/img/structure/B2357533.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2357534.png)
![2-[(2-Methylphenyl)methyl]pyrrolidine](/img/structure/B2357535.png)
![Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2357537.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)
